molecular formula C20H19N3O3 B2386441 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide CAS No. 898462-25-4

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide

Cat. No.: B2386441
CAS No.: 898462-25-4
M. Wt: 349.39
InChI Key: AVQLETXVPYUZOA-UHFFFAOYSA-N
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide is a high-purity chemical compound with the CAS Number 898462-25-4 . It has a molecular formula of C20H19N3O3 and a molecular weight of 349.4 g/mol . This reagent belongs to a class of compounds featuring a pyrrolo[3,2,1-ij]quinoline core, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents. While specific biological data for this compound is not available in the provided sources, related pyrroloquinoline derivatives demonstrate promising potential in pharmacological research. Scientific literature indicates that structurally similar compounds are being investigated as inhibitors of key coagulation factors, such as Factor Xa and Factor XIa, highlighting the value of this chemical scaffold in the development of new anticoagulant therapies . The presence of the oxalamide functional group is a critical feature, often contributing to a molecule's ability to participate in hydrogen bonding and interact with biological targets. This product is exclusively intended for research purposes in laboratory settings. It is strictly for Research Use Only (RUO) and is not designed or approved for human therapeutic, diagnostic, or veterinary applications. Researchers are encouraged to consult the relevant safety data sheets and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(3-methylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-3-2-4-15(9-12)21-19(25)20(26)22-16-10-13-5-6-17(24)23-8-7-14(11-16)18(13)23/h2-4,9-11H,5-8H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLETXVPYUZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrroloquinoline derivatives. Key steps in the synthesis may involve:

    Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Oxalamide Formation: The oxalamide linkage is introduced by reacting the pyrroloquinoline derivative with oxalyl chloride and a substituted aniline under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the oxalamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Flavor-Active Oxalamides: S336 and S5456

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure: Differs in the N1-substituent (2,4-dimethoxybenzyl vs. pyrroloquinolinone) and N2-group (pyridinylethyl vs. m-tolyl).
  • Application : A potent umami flavor enhancer with regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods.
  • Key Differences: The aromatic methoxy and pyridine groups in S336 enhance water solubility and receptor binding (hTAS1R1/hTAS1R3), whereas the target compound’s pyrroloquinolinone may favor lipid membrane interactions .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • The target compound’s lack of pyridine and methoxy groups may reduce such effects .

Medicinal Oxalamides: Antiviral and Enzyme-Targeting Derivatives

Antiviral Compound 13 ()

  • Structure: Incorporates a thiazole-piperidine/acetyl motif instead of pyrroloquinolinone.
  • Activity : Targets HIV entry via CD4-binding site inhibition (LC-MS confirmed). The target compound’s rigid core may offer improved metabolic stability but reduced flexibility for target engagement .

SCD Inhibitors (Compounds 16, 17, 18; )

  • Substituents : Feature phenethyl, methoxyphenyl, and fluorophenyl groups.
  • Synthesis : Prepared via General Procedure 1 (amine coupling), similar to the target compound’s likely route. The m-tolyl group’s methyl moiety may confer milder electronic effects compared to electron-withdrawing substituents (e.g., fluoro in Compound 18) .

CYP4F11-Activated Inhibitors (Compounds 28, 29; )

  • Structure : Chloro/fluoro and methoxyphenethyl substituents enhance electrophilicity.
  • Data: NMR and ESI-MS confirm purity.

Pyrroloquinolinone-Based Hybrids (–15)

Thioxothiazolidinone Hybrids (e.g., 16d)

  • Structure: Replace oxalamide with thioxothiazolidinone, introducing sulfur-based hydrogen bonding.
  • Activity : Anticoagulant properties reported. The target compound’s oxalamide may offer better hydrolytic stability than thioxo derivatives .

N-(4-oxo-pyrroloquinolin-8-yl)propionamide ()

  • Core Similarity: Shares the pyrroloquinolinone scaffold but lacks the oxalamide side chain.
  • Implication : The oxalamide in the target compound likely enhances solubility and hydrogen-bonding capacity compared to simple amides .

Comparative Data Tables

Table 1: Structural and Functional Attributes

Compound Name / ID Key Substituents Molecular Weight (g/mol) Application Notable Properties Reference
Target Compound Pyrroloquinolinone, m-tolyl ~349.4 (estimated) Undefined (structural) Rigid core, hydrophobic
S336 (FEMA 4233) 2,4-Dimethoxybenzyl, pyridinylethyl 385.4 Flavor enhancer High solubility, umami agonist
Antiviral Compound 13 Thiazole, piperidine/acetyl 478.14 HIV entry inhibition Stereospecific activity
SCD Inhibitor 16 4-Methoxyphenethyl, 2-methoxyphenyl ~350 (estimated) Stearoyl-CoA desaturase Moderate yield (35%)
Thioxothiazolidinone Hybrid 16d Fluoro, phenyl, thioxothiazolidinone 404.14 Anticoagulant High melting point (352–354°C)

Biological Activity

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C20H24N4O4
  • Molecular Weight : 384.4 g/mol

The structure features a pyrroloquinoline core with an oxalamide functionality that may contribute to its biological activity. The compound's unique structural characteristics suggest potential interactions with various biological targets.

Anticoagulant Activity

Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit anticoagulant properties. A study focused on related compounds showed that certain derivatives could inhibit coagulation factors such as Factor Xa and Factor XIa. The best-performing derivative had an IC50 value of 3.68 µM against Factor Xa and 2 µM against Factor XIa . This suggests that this compound may also possess similar anticoagulant activity.

Antimicrobial Properties

Similar compounds have been noted for their antimicrobial activities. For instance, pyrroloquinoline derivatives have shown moderate potency against Plasmodium falciparum and certain fungal strains such as Aspergillus flavus . This indicates the potential for N1-(4-oxo...) to exhibit similar antimicrobial effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N1-(4-oxo...) and its derivatives. Modifications at various positions on the pyrroloquinoline core can significantly influence activity:

Position Modification Effect on Activity
C6Methyl groupMay enhance lipophilicity and bioavailability
C8HalogenationCould improve binding affinity to target proteins
C9Alkyl substitutionPotentially increases selectivity for specific biological targets

Case Studies and Research Findings

  • In Vitro Anticoagulant Assays : A series of derivatives were synthesized and tested for their ability to inhibit coagulation factors. The findings indicated promising anticoagulant properties in several compounds derived from the pyrroloquinoline scaffold .
  • Antimicrobial Screening : Compounds structurally related to N1-(4-oxo...) were evaluated against various strains of bacteria and fungi. Results indicated notable activity against both chloroquine-sensitive and resistant strains of P. falciparum, suggesting a broad spectrum of antimicrobial potential .
  • Antitumor Evaluation : In studies assessing the antitumor properties of related quinoline derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the therapeutic potential of this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis typically involves coupling the pyrroloquinoline core with substituted oxalamide derivatives. Key steps include amide bond formation and cyclization. Reaction parameters such as temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., HATU for amidation) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm connectivity of the pyrroloquinoline and m-tolyl groups. X-ray crystallography is essential for determining the three-dimensional conformation, particularly the spatial arrangement of the oxalamide linker and substituent effects on planarity. Anomalies in NMR spectra (e.g., unexpected splitting) may indicate rotameric equilibria or hydrogen bonding .

Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via HPLC and LC-MS to identify hydrolytic cleavage points (e.g., oxalamide bond susceptibility). Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., kinases or GPCRs). Prioritize targets based on structural homology to known oxalamide-binding proteins. Validate predictions with surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

  • Methodology : Conduct comparative dose-response studies in cell-free (e.g., enzymatic assays) vs. cell-based systems to identify off-target effects or metabolic interference. Use isotopic labeling (e.g., 14C^{14}\text{C}-tagged compound) to track cellular uptake and localization. Cross-reference with structural analogs to isolate pharmacophore contributions .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic or electrophilic environments?

  • Methodology : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Experimentally validate via reactions with model nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., iodomethane). Monitor regioselectivity using 19F^{19}\text{F}-NMR if fluorinated analogs are synthesized .

Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetic properties?

  • Methodology : Use Caco-2 cells for permeability studies, liver microsomes for metabolic stability, and rodent models for bioavailability. LC-MS/MS quantifies plasma concentrations, while MALDI imaging localizes tissue distribution. Adjust formulations (e.g., PEGylation) to improve half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodology : Standardize assay conditions (e.g., ATP concentrations in kinase assays) and validate using a reference inhibitor. Investigate batch-to-batch variability in compound purity via HPLC-UV/HRMS. Publish raw data and statistical analyses (e.g., ANOVA) to clarify outliers .

Q. What analytical techniques differentiate between polymorphic forms of the compound, and how do they impact bioactivity?

  • Methodology : Employ powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs. Compare solubility and dissolution rates in simulated biological fluids. Correlate crystal packing (via single-crystal XRD) with membrane permeability .

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